2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFBPCUCBYAIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382573 | |

| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-81-1 | |

| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-(trifluoromethoxy)phenylacetic acid chemical properties

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctional nature—featuring a carboxylic acid group, a bromine atom, and a trifluoromethoxy substituent—makes it a versatile intermediate for the synthesis of complex molecules. The presence of fluorine-containing moieties, such as the trifluoromethoxy group, is of particular interest in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this compound a valuable asset for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

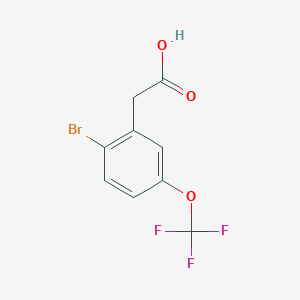

Chemical Identity and Structure

The structural foundation of this compound is a phenylacetic acid core. A bromine atom is substituted at the ortho-position (C2) relative to the acetic acid side chain, and a trifluoromethoxy group is at the meta-position (C5). This specific arrangement of functional groups dictates its reactivity and potential applications.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 887266-81-1[1][2][3] |

| Molecular Formula | C₉H₆BrF₃O₃[1][3] |

| Molecular Weight | 299.04 g/mol [2][4] |

| IUPAC Name | 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid[1] |

| InChI | InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)[3] |

| InChI Key | AGFBPCUCBYAIIT-UHFFFAOYSA-N[3] |

| Synonyms | 2-(2-Bromo-5-(trifluoromethoxy)phenyl)acetic acid, Benzeneacetic acid, 2-bromo-5-(trifluoromethoxy)-[1][3] |

Physicochemical Properties

This compound is typically supplied as a solid with high purity, often 99%, suitable for laboratory and research purposes.[2] While comprehensive public data on all its physical properties is limited, key available information is summarized below.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Physical State | Solid |

| Purity | 99%[2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, with poor solubility in water, typical for phenylacetic acid derivatives.[5] |

Synthesis and Reactivity

The synthesis of substituted phenylacetic acids often involves multi-step synthetic sequences. For derivatives like this compound, a common strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[6] This approach allows for the efficient formation of the carbon-carbon bond between the aryl group and the acetic acid moiety.

The reactivity of this molecule is governed by its three primary functional groups:

-

Carboxylic Acid: This group is a versatile handle for various chemical transformations. It readily undergoes standard reactions such as esterification, conversion to acid chlorides, and, most importantly, amide bond formation (amide coupling). This makes it invaluable for linking the phenylacetic acid core to other molecules, a common step in the synthesis of pharmaceuticals.

-

Aryl Bromide: The bromine atom on the aromatic ring is a key site for cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. This provides a powerful tool for generating molecular diversity and building complex molecular architectures.

-

Trifluoromethoxy Group (-OCF₃): This group is a strong electron-withdrawing substituent, which influences the reactivity of the aromatic ring. It is also highly lipophilic and metabolically stable, properties that are often sought after in drug design to improve the pharmacokinetic profile of a candidate molecule.[5]

Caption: Reactivity pathways of this compound.

Applications in Research and Development

Fluorinated phenylacetic acids are important intermediates for the preparation of various pharmacologically active compounds.[7] Specifically, trifluorinated phenylacetic acids are key intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[7] For example, the closely related compound 2,4,5-trifluorophenylacetic acid is a key intermediate for the synthesis of Sitagliptin, a widely used anti-diabetic medication.[7][8]

The unique substitution pattern of this compound makes it a valuable building block for:

-

Medicinal Chemistry: The combination of a reactive carboxylic acid, a site for cross-coupling (bromine), and a metabolically stable, lipophilic group (-OCF₃) allows for its incorporation into a wide range of drug candidates.[5]

-

Agrochemicals: Phenylacetic acid derivatives are explored for their potential as herbicides and plant growth regulators. The trifluoromethoxy group can enhance the potency and selectivity of these compounds.[5]

-

Materials Science: The rigid aromatic core and reactive handles make it a candidate for the synthesis of novel organic materials with tailored electronic and physical properties.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[9] Proper handling and storage are essential to ensure laboratory safety.

Table 3: Hazard and Precautionary Information

| Category | Information |

|---|---|

| GHS Pictogram | GHS07 (Harmful/Irritant)[9] |

| Signal Word | Warning[9] |

| Hazard Statements | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] |

| Precautionary Statements | P261: Avoid breathing dust/mist/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[9][10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[10]

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a generalized, self-validating workflow for the coupling of this compound with a primary or secondary amine. The success of the reaction is validated by monitoring the consumption of the starting materials via techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

This compound

-

Amine of choice (1.1 equivalents)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)

-

Organic base (e.g., Diisopropylethylamine - DIPEA) (2.5 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: To a clean, dry reaction vessel under an inert atmosphere, add this compound (1 equivalent).

-

Dissolution: Dissolve the acid in the chosen anhydrous solvent.

-

Activation: Add the coupling agent and the organic base (DIPEA) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid, making it susceptible to nucleophilic attack. The formation of the active ester can be monitored if analytical standards are available.

-

Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours). The appearance of a new, less polar spot (on TLC) or a peak corresponding to the mass of the desired product (in LC-MS) validates the reaction's progress.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide. The purity of the final product should be confirmed by NMR and mass spectrometry.

Conclusion

This compound is a highly functionalized and valuable building block for chemical synthesis. Its distinct reactive sites—the carboxylic acid for amide and ester formation, and the aryl bromide for cross-coupling reactions—provide chemists with multiple avenues for molecular elaboration. The presence of the trifluoromethoxy group imparts desirable properties for applications in medicinal chemistry and agrochemicals, such as enhanced metabolic stability and lipophilicity. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for researchers aiming to leverage this versatile compound in the development of novel and complex molecules.

References

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 887266-81-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [chemicalbook.com]

- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 8. ossila.com [ossila.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid (CAS 887266-81-1): A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a sophisticated chemical intermediate pivotal to the advancement of medicinal chemistry. We will explore its fundamental properties, the strategic importance of its constituent functional groups, plausible synthetic pathways, and its application as a versatile scaffold in the design of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. Its structure is distinguished by three key functional moieties on the aromatic ring: a bromine atom at the ortho-position, a trifluoromethoxy group at the meta-position, and the acetic acid side chain. Each of these components imparts unique reactivity and desirable pharmacological properties, making the compound a highly valued building block.

| Property | Value | Source(s) |

| CAS Number | 887266-81-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₆BrF₃O₃ | [1][2][3][4] |

| Molecular Weight | 299.04 g/mol | [2][4] |

| Synonyms | 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic Acid, [2-bromo-5-(trifluoromethoxy)phenyl]acetic acid | [1][2][6] |

| InChI Key | AGFBPCUCBYAIIT-UHFFFAOYSA-N | [2][6] |

| Purity | Typically ≥99% | [5] |

The Trifluoromethoxy Group: A Bioactive Modifier

The trifluoromethoxy (-OCF₃) group is increasingly recognized as a "superstar" functional group in medicinal chemistry, often used to fine-tune the properties of drug candidates.[7][8] Its inclusion in a molecular scaffold is a deliberate strategy to enhance pharmacokinetic and pharmacodynamic profiles.

Key Physicochemical Contributions:

-

Enhanced Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a molecule.[7][9][10] This property is critical for improving a drug's ability to cross cellular membranes and the blood-brain barrier, thereby enhancing bioavailability and tissue distribution.[9]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. The presence of the -OCF₃ group can block potential sites of metabolic oxidation on the aromatic ring, leading to increased metabolic stability and a longer in-vivo half-life.[9]

-

Modulated Acidity and Basicity : As a strong electron-withdrawing group, the -OCF₃ moiety can influence the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.

-

Improved Target Binding : The unique electronic and steric properties of the -OCF₃ group can lead to more favorable and specific interactions with biological targets, such as enzyme active sites or protein receptors.[7][9]

Caption: Key contributions of the trifluoromethoxy group in drug design.

Synthetic Pathways: A Plausible Approach

While multiple synthetic routes to substituted phenylacetic acids exist, a robust and frequently employed method for converting an aryl ketone to the corresponding acid is the Willgerodt-Kindler reaction . This pathway is particularly advantageous as it involves the migration of a carbonyl group to the end of an alkyl chain followed by oxidation.[11][12]

A logical synthetic approach to this compound would start from the corresponding acetophenone precursor.

Caption: Proposed synthetic workflow via the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Synthesis

This protocol is a representative methodology based on established principles of the Willgerodt-Kindler reaction.[11][13][14] Researchers should optimize conditions for specific laboratory setups.

Step 1: Thioamide Formation

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-5-(trifluoromethoxy)acetophenone (1.0 eq).

-

Reagents: Add elemental sulfur (2.5 eq) and morpholine (5.0 eq). The use of morpholine as both the amine and solvent is common.

-

Reaction: Heat the mixture to reflux (approx. 129 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, the excess morpholine can be removed under reduced pressure. The crude residue, containing the thioamide intermediate, is then taken to the next step, often without extensive purification.

Causality: The reaction proceeds via the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements results in the migration of the carbonyl carbon functionality to the terminal position, yielding the stable thioamide.[12][13]

Step 2: Hydrolysis to Carboxylic Acid

-

Setup: The crude thioamide intermediate is transferred to a suitable flask.

-

Reagents: Add a solution of aqueous acid (e.g., 6M HCl or H₂SO₄) or base (e.g., 10% NaOH). A co-solvent like ethanol or dioxane may be used to improve solubility.

-

Reaction: Heat the mixture to reflux for 6-18 hours until hydrolysis is complete (monitored by TLC or LC-MS).

-

Workup (Acid Hydrolysis): Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which serve as handles for diversification in lead optimization campaigns.

-

Palladium Cross-Coupling: The aryl bromide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[15] This allows for the systematic introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at the 2-position, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Carboxylic Acid Derivatization: The carboxylic acid moiety is readily converted into a vast array of functional groups, most commonly amides and esters. By coupling the acid with a library of amines or alcohols, researchers can explore interactions with specific pockets in a target protein and modulate properties like solubility and cell permeability.

Caption: Key reaction sites for molecular diversification.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care, following established safety protocols.

| Hazard Category | GHS Classification | Precautionary Measures |

| Skin Contact | Skin Irritant 2 (H315) | Causes skin irritation. Wear protective gloves and clothing (P280). Wash skin thoroughly after handling (P264).[3] |

| Eye Contact | Eye Irritant 2A (H319) | Causes serious eye irritation. Wear eye/face protection (P280).[3] |

| Inhalation | STOT SE 3 (H335) | May cause respiratory irritation. Avoid breathing dust/mist (P261). Use only outdoors or in a well-ventilated area (P271).[3] |

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] First Aid: In case of contact, rinse affected areas with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[3][16]

Conclusion

This compound stands out as a strategically designed building block for modern chemical synthesis. The convergence of a reactive bromine handle for cross-coupling, a versatile carboxylic acid for derivatization, and the pharmacologically beneficial trifluoromethoxy group makes it an invaluable tool for researchers. Its use enables the efficient and systematic exploration of chemical space, accelerating the discovery and optimization of new therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Willgerodt rearrangement. chemeurope.com.

- Willgerodt rearrangement. Wikipedia.

- Willgerodt-Kindler Reaction. Organic Chemistry Portal.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethoxy-containing pharmaceutical drugs.

- 887266-81-1, 2-Bromo-5-(trifluoromethoxy)phenylaceticacid Formula. Echemi.

- Willgerodt‐Kindler Reac1on. MSU chemistry.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- This compound. CymitQuimica.

- SAFETY D

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv

- This compound. Synquest Labs.

- 887266-81-1 | this compound. Fluoropharm.

- 887266-81-1 Cas No. | this compound. Apollo Scientific.

- This compound. CymitQuimica.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 887266-81-1 | this compound - Fluoropharm [fluoropharm.com]

- 5. 887266-81-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Willgerodt_rearrangement [chemeurope.com]

- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. inventivapharma.com [inventivapharma.com]

- 16. fishersci.com [fishersci.com]

physical properties of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Executive Summary

This compound is a substituted aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and organic synthesis. The strategic placement of bromo, trifluoromethoxy, and carboxylic acid functional groups provides multiple reaction sites, making it a versatile intermediate for the development of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physical and chemical properties, outlines detailed experimental protocols for their characterization, and offers insights into its handling and stability. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in research and development.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is identified by a unique set of chemical descriptors that ensure its unambiguous classification.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic Acid; Benzeneacetic acid, 2-bromo-5-(trifluoromethoxy)- | [2][3][4] |

| CAS Number | 887266-81-1 | [1][2][3][5] |

| Molecular Formula | C₉H₆BrF₃O₃ | [1][2][4] |

| InChI Key | AGFBPCUCBYAIIT-UHFFFAOYSA-N |[2][4] |

The molecule's structure, featuring a phenylacetic acid core, is functionalized with a bromine atom at the ortho-position and a trifluoromethoxy group at the meta-position relative to the acetic acid side chain. This arrangement dictates its chemical reactivity and physical behavior.

Physicochemical Properties: Data and Analysis

The physicochemical properties of a compound are paramount in drug development, influencing everything from reaction kinetics to bioavailability. This section details the known properties of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes / Significance | Source(s) |

|---|---|---|---|

| Molecular Weight | 299.04 g/mol | Foundational for stoichiometric calculations. | [2][4][5] |

| Exact Mass | 297.94524 Da | Crucial for high-resolution mass spectrometry identification. | [3] |

| Physical State | White Solid | Typical for small organic acids at room temperature. | [6] |

| Flash Point | 145.3 °C | Important for safety assessment and handling protocols. | [3] |

| XLogP3 (Computed) | 3.3 | Indicates high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. | [3] |

| Hydrogen Bond Donor Count | 1 | From the carboxylic acid group; influences solubility and intermolecular interactions. | [3] |

| Hydrogen Bond Acceptor Count | 6 | From oxygen and fluorine atoms; influences solubility and receptor binding potential. | [3] |

| Rotatable Bond Count | 3 | Relates to conformational flexibility, a key factor in molecular recognition. |[3] |

Melting Point and Thermal Behavior

While a specific experimental melting point is not consistently reported in public literature, its determination is a critical first step in characterization, serving as an indicator of purity.

🔬 Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Causality: DSC is chosen over a traditional melting point apparatus as it provides more comprehensive data, including the onset of melting, the peak melting temperature, and the heat of fusion (ΔHfus). This method can also reveal polymorphisms, desolvation events, or degradation, which are critical data points in drug development.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

-

Data Analysis: The melting point is recorded as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the heat of fusion.

-

-

Self-Validation: The sharpness of the melting endotherm serves as a self-validating indicator of purity. Impurities typically lead to a broader melting range and a lower melting point.

Solubility Profile

The compound's high computed XLogP3 value of 3.3 suggests it is lipophilic and therefore likely has poor solubility in water but good solubility in polar organic solvents.[3][7] This is a critical parameter for designing reaction conditions, purification methods, and formulation strategies.

🔬 Experimental Protocol: Kinetic Solubility Assessment by UV-Vis Spectroscopy

-

Causality: This method is a standard high-throughput technique in early drug discovery to quickly assess a compound's solubility in aqueous buffers, which is relevant to its physiological behavior.

-

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent like DMSO (e.g., 10 mM).

-

Sample Preparation: Add a small volume of the DMSO stock solution to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to create a range of final concentrations.

-

Incubation: Shake the solutions at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 hours) to allow equilibrium to be reached.

-

Separation: Centrifuge the samples to pellet any precipitated compound.

-

Quantification: Measure the UV absorbance of the supernatant at the compound's λmax and compare it to a standard curve prepared in the same buffer/DMSO mixture to determine the concentration of the dissolved compound.

-

-

Self-Validation: The consistency of the solubility value across multiple concentrations below the saturation point validates the assay's performance.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the molecular structure and ensuring the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic arrangement of a molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

🔬 Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Causality: This protocol confirms the molecular structure by mapping the connectivity of atoms. The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical to avoid obscuring the analyte's signals.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent containing a reference standard like tetramethylsilane (TMS).

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Signals:

-

A singlet for the two methylene (-CH₂-) protons.

-

Multiple signals in the aromatic region corresponding to the three protons on the phenyl ring.

-

A broad singlet for the carboxylic acid (-COOH) proton, which may be exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals:

-

A signal for the carboxylic carbon (C=O).

-

A signal for the methylene carbon (-CH₂-).

-

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo and trifluoromethoxy substituents.

-

A signal for the trifluoromethoxy carbon, likely showing coupling to fluorine.

-

-

-

Self-Validation: The integration of the proton signals should correspond to the number of protons in the structure, and the observed chemical shifts and coupling patterns must be consistent with the proposed arrangement of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

🔬 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Causality: ATR-FTIR is a rapid and non-destructive method that requires minimal sample preparation, making it ideal for routine identity confirmation.

-

Methodology:

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

-

Expected Characteristic Peaks:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

Strong C-F stretching bands from the trifluoromethoxy group (~1100-1300 cm⁻¹).

-

Aromatic C-H and C=C stretching bands.

-

-

-

Self-Validation: The presence of all key functional group peaks in the expected regions provides a high-confidence confirmation of the compound's identity.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the compound's elemental composition and fragmentation pattern.

🔬 Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Causality: ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, typically yielding the intact molecular ion with minimal fragmentation.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the solution into the ESI source. Acquire spectra in both positive and negative ion modes.

-

Expected Results:

-

Negative Ion Mode: The most likely observation is the deprotonated molecule [M-H]⁻ at an m/z corresponding to its exact mass minus one proton.

-

Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks of nearly equal intensity separated by 2 Da. This pattern is a definitive marker for a monobrominated compound.

-

-

-

Self-Validation: The observed m/z of the molecular ion must match the calculated exact mass, and the isotopic distribution pattern must match the theoretical pattern for the molecular formula C₉H₆BrF₃O₃.

Safety, Handling, and Stability

Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the compound.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [1][6] |

| Hazard | H319 | Causes serious eye irritation. | [1][6] |

| Hazard | H335 | May cause respiratory irritation. | [1][6] |

| Precaution | P261 | Avoid breathing dust/mist/spray. | [1] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

-

Stability: The compound is stable under normal laboratory conditions.[6]

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption and degradation.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Experimental and Synthetic Workflows

Visualizing workflows helps to contextualize the experimental procedures and understand the compound's role in a broader research landscape.

Figure 1: Logical workflow for the physicochemical characterization of a new chemical entity.

Figure 2: A generalized synthetic pathway for phenylacetic acids, providing context for the compound's origin.

Conclusion

This compound is a highly functionalized building block with distinct physical properties driven by its unique substitution pattern. Its high lipophilicity, solid-state nature, and characteristic spectroscopic signature are key parameters that inform its use in synthesis and drug discovery. The experimental protocols and data presented in this guide provide a robust framework for its characterization, ensuring that researchers can confidently and safely utilize this valuable compound in their R&D endeavors.

References

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Human Metabolome Database. Available from: [Link]

-

2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. Available from: [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 887266-81-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid: Properties, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core physicochemical properties, with a foundational focus on its molecular weight, and extend into its analytical characterization, synthetic relevance, and applications, providing field-proven insights and validated protocols.

Core Physicochemical and Structural Properties

This compound (CAS No: 887266-81-1) is a substituted phenylacetic acid derivative.[1][2] Its structure is distinguished by three key functional groups attached to the phenyl ring: a bromine atom, a trifluoromethoxy group, and an acetic acid moiety. These groups impart specific reactivity and physicochemical properties that make it a valuable building block in medicinal chemistry. The trifluoromethoxy group, in particular, is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3]

The precise molecular weight is a critical parameter for any chemical compound, serving as the basis for stoichiometric calculations in synthesis and for identity confirmation via mass spectrometry. The molecular formula for this compound is C₉H₆BrF₃O₃.[2][4][5][6] Based on this formula, the calculated molecular weight is approximately 299.04 g/mol .[4][5][6]

A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 887266-81-1 | [1][4][5][6] |

| Molecular Formula | C₉H₆BrF₃O₃ | [2][4][5][6] |

| Molecular Weight | 299.04 g/mol | [4][5][6] |

| Exact Mass | 297.945 g/mol | [5] |

| IUPAC Name | 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

| Synonyms | Benzeneacetic acid, 2-bromo-5-(trifluoromethoxy)- | [4][5][6] |

| XLogP3 | 3.3 | [5] |

| PSA (Polar Surface Area) | 46.5 Ų | [5] |

Structural Representation

The arrangement of the functional groups on the phenylacetic acid core is crucial to its chemical identity and reactivity.

Caption: 2D structure of this compound.

Analytical Characterization: A Validated Approach

While the theoretical molecular weight is derived from the chemical formula, experimental verification is essential for confirming the identity and purity of a synthesized or procured batch. This section outlines a self-validating workflow for the complete characterization of the compound.

Workflow for Analytical Characterization

The logical flow of analysis ensures that purity is established before committing resources to more detailed structural elucidation.

Caption: A validated workflow for the comprehensive analysis of the title compound.

Protocol 1: Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[7] For a molecule like this, which contains a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is highly effective, as the acidic proton is easily lost to form a stable [M-H]⁻ ion. The presence of bromine provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which serves as a powerful validation of the elemental composition.

Methodology:

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Directly infuse the diluted sample into the mass spectrometer at a flow rate of 5-10 µL/min.

-

MS Parameters (Negative Ion Mode):

-

Ionization Mode: ESI-

-

Capillary Voltage: -3.0 to -4.0 kV

-

Nebulizer Gas (N₂): Set to instrument-specific recommendations.

-

Drying Gas (N₂): 300-350 °C

-

Mass Range: m/z 100-500

-

-

Data Acquisition & Interpretation:

-

Acquire the full scan mass spectrum.

-

Expected Result: Look for the deprotonated molecular ion [M-H]⁻. Given the two major isotopes of bromine, you should observe two peaks of nearly equal intensity.

-

For ⁷⁹Br isotope: C₉H₅⁷⁹BrF₃O₃⁻ at m/z 296.938

-

For ⁸¹Br isotope: C₉H₅⁸¹BrF₃O₃⁻ at m/z 298.936

-

-

The observation of this characteristic isotopic doublet with high mass accuracy (<5 ppm) provides unambiguous confirmation of both the molecular weight and the presence of one bromine atom.

-

Protocol 2: Purity Determination by RP-HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of non-volatile organic compounds.[8][9] A reverse-phase (RP) method is chosen due to the moderate polarity of the molecule. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined chromatographic peak.

Methodology:

-

Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good resolution for this type of analyte. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent and acidifies the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic solvent for eluting the compound. |

| Gradient | 30% B to 95% B over 15 minutes | A gradient ensures elution of potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |

| Injection Vol. | 10 µL |

-

Data Analysis:

Synthesis and Applications

Synthetic Strategy

While multiple synthetic routes are possible, a common approach for phenylacetic acids involves the hydrolysis of a corresponding phenylacetonitrile. The required intermediate, 2-bromo-5-(trifluoromethoxy)phenylacetonitrile, can be synthesized from a substituted benzyl bromide.

Caption: Plausible synthetic workflow for the target compound from commercial starting materials.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[12][13] Its utility stems from its combination of functional handles:

-

Carboxylic Acid: Allows for the formation of amides, esters, and other derivatives, which are common linkages in drug molecules.

-

Aryl Bromide: Acts as a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to build complexity.

-

Trifluoromethoxy Group (-OCF₃): This "super-methoxy" group is highly valued for its ability to fine-tune a drug candidate's properties, often improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Safety and Handling

According to available safety data, this compound is classified as an irritant.[2]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust or mist.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a well-defined chemical entity whose utility in advanced chemical synthesis is underscored by its precise molecular weight of 299.04 g/mol and its versatile functional groups. For researchers and developers, a thorough understanding and experimental verification of its core properties, particularly molecular weight and purity, are paramount. The validated analytical protocols provided in this guide establish a reliable framework for quality control, ensuring the integrity of this valuable building block in the complex workflows of pharmaceutical and chemical research.

References

-

Analytical Methods for 2-Butoxyethanol and its Metabolites - ATSDR. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates - American Pharmaceutical Review. [Link]

-

Understanding the Properties and Applications of 2-Bromo-5-fluoroacetophenone - WorldOfChemicals. [Link]

-

2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF - ResearchGate. [Link]

-

Process for the preparation of .alpha.-bromo-phenylacetic acids - WIPO Patentscope. [Link]

-

The Importance of 2-Bromo-5-fluoroacetophenone in Organic Synthesis - WorldOfChemicals. [Link]

-

Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations | Journal of the American Chemical Society. [Link]

Sources

- 1. 887266-81-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. synquestlabs.com [synquestlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. chemscene.com [chemscene.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

2-Bromo-5-(trifluoromethoxy)phenylacetic acid structure

An In-depth Technical Guide: 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key molecular building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional architecture—comprising a synthetically versatile aryl bromide, a bioisosterically significant trifluoromethoxy group, and a readily modifiable carboxylic acid moiety—positions it as a high-value intermediate for the construction of complex molecular entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic strategy, and its strategic applications in drug discovery, with a focus on the rationale behind its utility.

Core Compound Profile

Chemical Structure and Identification

This compound is a substituted benzene derivative. The IUPAC name for this compound is 2-(2-bromo-5-(trifluoromethoxy)phenyl)acetic acid.[1] The core structure consists of a phenylacetic acid scaffold where the phenyl ring is substituted at the 2-position with a bromine atom and at the 5-position with a trifluoromethoxy (-OCF₃) group.

Caption: 2D structure of this compound.

Physicochemical Properties

The compound is typically a solid at room temperature.[2] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 887266-81-1 | [3][4][5] |

| Molecular Formula | C₉H₆BrF₃O₃ | [3][4][6] |

| Molecular Weight | 299.04 g/mol | [3][5][6] |

| IUPAC Name | 2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid | [1] |

| Synonyms | Benzeneacetic acid, 2-bromo-5-(trifluoromethoxy)- | [1][3] |

| Purity | Typically ≥98% | [2] |

Synthesis and Structural Elucidation

Retrosynthetic Strategy

A logical and efficient synthesis of this target molecule is paramount for its use in research. While multiple routes are conceivable, a robust strategy involves leveraging established, high-yielding reactions. A key consideration is the introduction of the acetic acid side chain onto the pre-functionalized aromatic ring. The carbon-carbon bond formation can be effectively achieved using palladium-catalyzed cross-coupling reactions, which are well-suited for aryl bromides.[7]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

This protocol is a self-validating system where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Step 1: Palladium-Catalyzed Cyanation of 1-Bromo-4-(trifluoromethoxy)benzene

-

Causality: The initial step replaces the bromine atom with a nitrile group. This is a strategic choice because the nitrile can be hydrolyzed to a carboxylic acid in the final step. A palladium-catalyzed cyanation is a reliable method for this transformation.

-

Methodology:

-

Charge a reaction vessel with 1-bromo-4-(trifluoromethoxy)benzene, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as Pd(dppf)Cl₂ under an inert atmosphere (N₂ or Ar).

-

Add a suitable anhydrous solvent, like DMF or DMA.

-

Heat the reaction mixture (e.g., to 120-140 °C) and monitor its progress by GC-MS or LC-MS.

-

Upon completion, cool the mixture, quench with an aqueous solution (e.g., ammonium hydroxide), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude 4-(trifluoromethoxy)benzonitrile by column chromatography or recrystallization.

-

Step 2: Ortho-Bromination

-

Causality: The trifluoromethoxy group is a deactivating but ortho, para-directing group. Since the para position is blocked, electrophilic bromination will occur at one of the ortho positions. N-Bromosuccinimide (NBS) in a strong acid is an effective brominating agent.

-

Methodology:

-

Dissolve the 4-(trifluoromethoxy)benzonitrile from Step 1 in concentrated sulfuric acid at a reduced temperature (0-5 °C).

-

Add NBS portion-wise, maintaining the low temperature.

-

Allow the reaction to stir and slowly warm to room temperature over several hours.

-

Carefully pour the reaction mixture over ice and extract the product with a suitable solvent (e.g., dichloromethane).

-

Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to yield crude 2-bromo-5-(trifluoromethoxy)benzonitrile.

-

Step 3: Hydrolysis of the Nitrile

-

Causality: The final step converts the nitrile functional group into the desired carboxylic acid. This is a standard and robust transformation achieved by heating in the presence of a strong aqueous acid.

-

Methodology:

-

Combine the crude nitrile from Step 2 with an aqueous solution of sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux (typically >100 °C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture. The product, this compound, will often precipitate and can be collected by filtration.

-

Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.

-

Guide to Spectroscopic Analysis

The identity and purity of the final compound must be confirmed through spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum should reveal a characteristic singlet for the methylene (-CH₂) protons around 3.7-4.0 ppm. The aromatic region (7.0-7.8 ppm) will show three distinct protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (>10 ppm) and will be exchangeable with D₂O.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.

-

Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units, which is a definitive confirmation of a monobrominated compound.

-

Infrared (IR) Spectroscopy: Key absorption bands will confirm the functional groups: a very broad O-H stretch from ~2500-3300 cm⁻¹, a sharp and strong C=O stretch from the carboxylic acid at ~1700-1725 cm⁻¹, and strong C-F stretching bands in the 1000-1300 cm⁻¹ region.

Strategic Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value scaffold for building them. Its utility lies in the strategic combination of its functional groups.

The Trifluoromethoxy Moiety: A Prized Pharmacophore

The -OCF₃ group is often used as a bioisostere for a methoxy or isopropyl group but with profoundly different electronic properties. Its inclusion in drug candidates is a deliberate strategy to:

-

Enhance Metabolic Stability: The C-F bonds are exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Increase Lipophilicity: The -OCF₃ group significantly increases lipophilicity (LogP), which can improve membrane permeability and oral bioavailability.

-

Modulate Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic protons, influencing drug-target interactions and solubility profiles.

Versatile Handles for Derivatization

The aryl bromide and carboxylic acid groups are orthogonal synthetic handles, allowing for selective and diverse modifications.

Caption: Key derivatization pathways for the title compound.

-

At the Aryl Bromide: This site is ideal for introducing molecular complexity via palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings.[7] This allows for the rapid generation of libraries with diverse aryl, heteroaryl, amine, or alkynyl substituents.

-

At the Carboxylic Acid: This functional group is readily converted into amides, esters, or reduced to an alcohol. Amide coupling is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). Esterification can be used to create prodrugs to improve pharmacokinetics.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[4]

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Recommended Handling Procedures:

-

Always use in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Avoid breathing dust.[4] Wash hands and any exposed skin thoroughly after handling.[8]

-

-

Storage and Disposal:

References

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 887266-81-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Determining the Solubility Profile of 2-Bromo-5-(trifluoromethoxy)phenylacetic Acid: A Technical Guide for Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides a comprehensive framework for characterizing the solubility of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a compound of interest in contemporary drug discovery. In the absence of extensive public domain data for this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to generate a reliable and comprehensive solubility profile. We will delve into the theoretical underpinnings of solubility, provide detailed, field-tested protocols for both kinetic and thermodynamic solubility assessment, and explore the utility of computational models as predictive tools in early-stage development. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to navigate the challenges associated with characterizing the solubility of novel chemical entities.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[1][2] Therefore, poor aqueous solubility often leads to low and erratic bioavailability, posing a significant hurdle in the drug development pipeline.[3][4] A thorough understanding of a compound's solubility in various media—from simple aqueous buffers to complex organic solvent systems used in manufacturing and formulation—is paramount for informed decision-making throughout the research and development process.

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety suggests a molecule with a nuanced solubility profile. The acidic nature of the carboxylic group implies that its aqueous solubility will be highly dependent on the pH of the medium.

Physicochemical Properties Influencing Solubility

| Property | Predicted Influence on Solubility |

| pKa | The carboxylic acid group is ionizable. At pH values above the pKa, the compound will exist predominantly in its more soluble anionic form. Conversely, at pH values below the pKa, the non-ionized, less soluble form will dominate.[5] |

| logP | The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The presence of the halogen and trifluoromethoxy groups suggests a relatively high logP, which would generally indicate lower aqueous solubility and higher solubility in organic solvents. For a similar compound, 2-bromo-5-(trifluoromethyl)phenylacetic acid, the predicted logP is 3.095.[6] |

| Melting Point & Crystal Lattice Energy | The energy required to break the intermolecular forces within the crystal lattice directly impacts solubility. A higher melting point often correlates with lower solubility. |

Experimental Determination of Solubility: Methodologies and Protocols

A multi-faceted experimental approach is essential for a comprehensive understanding of a compound's solubility. Both thermodynamic and kinetic solubility assays provide valuable, albeit different, insights.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[7][8][9]

This protocol outlines the steps to determine the pH-dependent aqueous solubility profile.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate and phosphate buffers covering a range of pH values (e.g., 2, 4, 6, 8, 10)

-

HPLC-grade water, acetonitrile, and methanol

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing each of the selected buffers. A visual excess of solid material should remain to ensure saturation.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[5][10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

-

pH Measurement:

-

Measure the pH of the remaining saturated solution to confirm the final pH of the medium.[7]

-

Data Analysis: The concentration of the compound in the supernatant, as determined by HPLC, represents the thermodynamic solubility at that specific pH. Plotting solubility as a function of pH will generate the solubility-pH profile.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of a compound's ability to remain in solution after being added from a concentrated organic stock solution to an aqueous buffer. This method is faster than the thermodynamic approach and is well-suited for early-stage drug discovery when compound availability may be limited.[11][12]

This protocol utilizes the principle of light scattering to detect precipitate formation.

Materials:

-

This compound dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Liquid handling system or multichannel pipettes

-

Plate reader with nephelometry capabilities

Procedure:

-

Preparation of Dilution Series:

-

Add the aqueous buffer to the wells of a 96-well plate.

-

Use a liquid handling system to perform serial dilutions of the DMSO stock solution of the compound directly into the aqueous buffer. This will create a range of concentrations.

-

-

Incubation:

-

Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

-

-

Measurement:

-

Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Advanced Characterization: pKa and Intrinsic Solubility Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the pKa and the intrinsic solubility (the solubility of the neutral form of the molecule).[13][14][15]

Workflow for Potentiometric Titration

Caption: Workflow for pKa and intrinsic solubility determination by potentiometric titration.

This method involves creating a solution of the ionized (soluble) form of the compound and then titrating it with an acid to induce precipitation of the neutral form. The point at which precipitation begins, along with the full titration curve, allows for the calculation of both the pKa and the intrinsic solubility.[16]

Computational Approaches to Solubility Prediction

In silico models can provide valuable, albeit predictive, insights into a compound's solubility, particularly in the early stages of drug discovery before the compound has been synthesized.[1][3] These models typically use quantitative structure-property relationship (QSPR) approaches, which correlate a compound's structural features with its experimentally determined solubility.[3][17]

Commonly used descriptors in these models include:

-

Molecular weight

-

logP

-

Polar surface area

-

Number of hydrogen bond donors and acceptors

While these models are useful for prioritizing compounds, it is crucial to remember that their predictions should always be confirmed by experimental data.[2] The accuracy of these predictions is highly dependent on the quality and diversity of the training data used to build the model.[17]

Conclusion

A comprehensive understanding of the solubility of this compound is a prerequisite for its successful development as a potential therapeutic agent. This guide has provided a detailed roadmap for the experimental determination of both thermodynamic and kinetic solubility, as well as the pKa and intrinsic solubility. By employing these robust methodologies, researchers can generate the high-quality data needed to guide formulation development, predict in vivo performance, and ultimately increase the probability of success for this promising compound. The integration of experimental data with computational predictions will provide the most complete picture of the compound's biopharmaceutical properties.

References

-

Bergstrom, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 99(Pt A), 3-15. [Link]

-

Abraham, M. H., & Acree, W. E. (2014). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Modeling, 54(12), 3326-3335. [Link]

-

Krieg, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515. [Link]

-

Bohrium. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

-

Krieg, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Krieg, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Mobley, D. L., & Klimovich, P. V. (2012). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. Molecular Pharmaceutics, 9(9), 2533-2549. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

ResearchGate. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

Trajkovic-Jolevska, S., & Stefkov, G. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 120, 319-328. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. [Link]

-

PharmTech. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. chemscene.com [chemscene.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-5-(trifluoromethoxy)phenylacetic acid, a compound of interest in medicinal chemistry and materials science. Understanding the spectral characteristics of this molecule is crucial for its synthesis, purification, and the elucidation of its chemical behavior. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers.

Introduction: The Significance of this compound

This compound (CAS No. 887266-81-1) is a substituted phenylacetic acid derivative.[1][2] The presence of a bromine atom, a trifluoromethoxy group, and a carboxylic acid moiety on the phenyl ring imparts a unique combination of lipophilicity, electronic properties, and reactive handles, making it a valuable building block in the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is a key pharmacophore in modern drug discovery, often used to enhance metabolic stability and binding affinity. A thorough spectroscopic characterization is the cornerstone of its reliable use in research and development.

Molecular Structure and Key Properties:

| Property | Value |

| CAS Number | 887266-81-1[1][2] |

| Molecular Formula | C₉H₆BrF₃O₃[1] |

| Molecular Weight | 299.04 g/mol [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | COOH |

| ~7.5 | Doublet | 1H | Ar-H |

| ~7.3 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet of Doublets | 1H | Ar-H |

| ~3.8 | Singlet | 2H | CH₂ |

Interpretation and Rationale:

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically 10-13 ppm). Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit distinct signals due to their different electronic environments. The bromine and trifluoromethoxy substituents influence the electron density of the ring, causing shifts in the proton resonances. The splitting patterns (multiplicities) will arise from spin-spin coupling with neighboring protons, providing crucial information about their relative positions.

-

Methylene Protons (CH₂): The two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring are expected to appear as a singlet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~148 (quartet) | C-OCF₃ |

| ~135 | C-Br |

| ~133 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~120 (quartet) | OCF₃ |

| ~40 | CH₂ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine (C-Br) and the carbon attached to the trifluoromethoxy group (C-OCF₃) will be significantly influenced by these electronegative substituents. The carbon of the trifluoromethoxy group itself will appear as a quartet due to coupling with the three fluorine atoms.

-

Methylene Carbon (CH₂): The methylene carbon will appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy: A Window into Fluorine Chemistry

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional groups.[3][4]

Expected ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58 | Singlet | OCF₃ |

Interpretation and Rationale:

-

Trifluoromethoxy Group (OCF₃): The three fluorine atoms of the trifluoromethoxy group are equivalent and are expected to give a single signal. The chemical shift of the -OCF₃ group is characteristic and typically appears around -58 ppm relative to a standard like CFCl₃. The absence of coupling in a proton-decoupled ¹⁹F NMR spectrum would result in a singlet.

Experimental Workflow for NMR Data Acquisition:

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion